![molecular formula C11H14S3 B13746608 [Tris(methylsulfanyl)ethenyl]benzene CAS No. 22946-45-8](/img/structure/B13746608.png)
[Tris(methylsulfanyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Tris(methylsulfanyl)ethenyl]benzene: is an organic compound characterized by the presence of three methylsulfanyl groups attached to an ethenylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Tris(methylsulfanyl)ethenyl]benzene typically involves the reaction of ethenylbenzene with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where ethenylbenzene is treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Tris(methylsulfanyl)ethenyl]benzene can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions result in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in electrophilic substitution reactions, where the methylsulfanyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Halogens, nitro compounds; conditions: organic solvent, catalyst (e.g., Lewis acid), room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [Tris(methylsulfanyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [Tris(methylsulfanyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl groups can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions.
Comparación Con Compuestos Similares
- [Tris(methylsulfanyl)phenyl]benzene
- [Tris(methylsulfanyl)propyl]benzene
- [Tris(methylsulfanyl)butyl]benzene
Comparison: Compared to its analogs, [Tris(methylsulfanyl)ethenyl]benzene exhibits unique reactivity due to the presence of the ethenyl group. This structural feature enhances its ability to participate in addition reactions, making it more versatile in synthetic applications. Additionally, the compound’s stability and solubility properties may differ, influencing its suitability for various industrial and research purposes.
Propiedades
Número CAS |
22946-45-8 |
|---|---|
Fórmula molecular |
C11H14S3 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1,2,2-tris(methylsulfanyl)ethenylbenzene |
InChI |
InChI=1S/C11H14S3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
HKVSKEYOVYWNIQ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(SC)SC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)

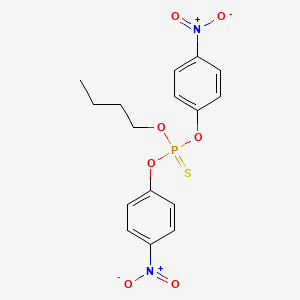
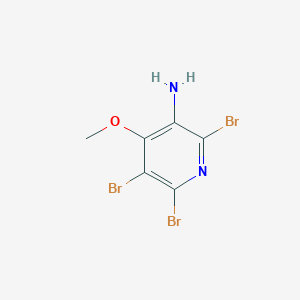
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)

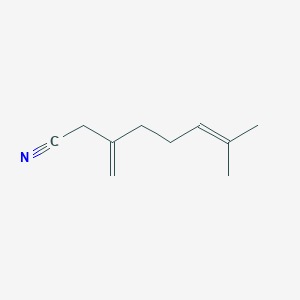
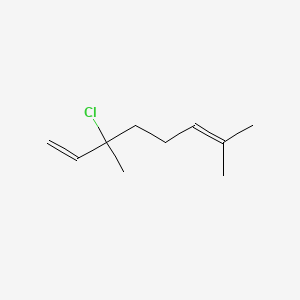


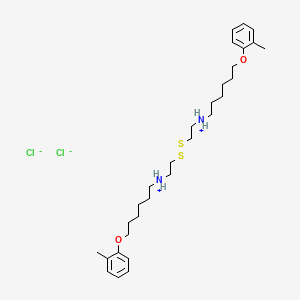
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
